molecular formula C11H19NO4 B13563249 1-Allyl4-tert-butyl2-aminosuccinate

1-Allyl4-tert-butyl2-aminosuccinate

Katalognummer: B13563249
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: JRYUXLGZKROPFF-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl4-tert-butyl2-aminosuccinate is an organic compound that features both an allyl group and a tert-butyl group These groups contribute to its unique chemical properties and reactivity

Vorbereitungsmethoden

The synthesis of 1-Allyl4-tert-butyl2-aminosuccinate typically involves the following steps:

    Formation of the tert-butyl ester: This can be achieved through the reaction of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide or allyl chloride in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Analyse Chemischer Reaktionen

1-Allyl4-tert-butyl2-aminosuccinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Allyl4-tert-butyl2-aminosuccinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allyl4-tert-butyl2-aminosuccinate involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Allyl4-tert-butyl2-aminosuccinate can be compared with similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Eigenschaften

Molekularformel

C11H19NO4

Molekulargewicht

229.27 g/mol

IUPAC-Name

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3/t8-/m0/s1

InChI-Schlüssel

JRYUXLGZKROPFF-QMMMGPOBSA-N

Isomerische SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N

Kanonische SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.